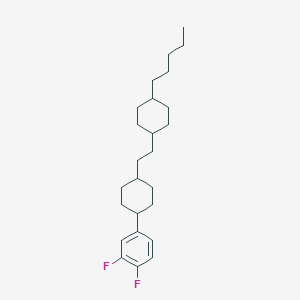

1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene

Descripción

1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene is an organic compound with the molecular formula C23H34F2. This compound is part of a class of fluorinated biphenyls, which are known for their unique chemical properties and applications in various fields, including liquid crystal materials .

Propiedades

IUPAC Name |

1,2-difluoro-4-[4-[2-(4-pentylcyclohexyl)ethyl]cyclohexyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38F2/c1-2-3-4-5-19-6-8-20(9-7-19)10-11-21-12-14-22(15-13-21)23-16-17-24(26)25(27)18-23/h16-22H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQUELXLCCXQAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343148 | |

| Record name | 1,2-Difluoro-4-{4-[2-(4-pentylcyclohexyl)ethyl]cyclohexyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117923-21-4 | |

| Record name | 1,2-Difluoro-4-{4-[2-(4-pentylcyclohexyl)ethyl]cyclohexyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Phosphonate-Mediated Alkene Formation

The Horner-Wadsworth-Emmons (HWE) reaction is pivotal for constructing the ethyl bridge between cyclohexyl moieties. Adapted from CN103242133A, this method ensures trans-selectivity:

Step 1: (4-Bromobenzyl) Diethyl Phosphonate Synthesis

4-Bromobenzyl bromide reacts with triethyl phosphite (1:1.5 molar ratio) at 160°C for 4 hours, yielding (4-bromobenzyl) diethyl phosphonate (98.5% yield).

Step 2: trans-4-Pentylcyclohexyl Formaldehyde Preparation

Trans-4-pentylcyclohexanol undergoes Swern oxidation (oxalyl chloride, dimethyl sulfide) to generate the aldehyde.

Step 3: HWE Olefination

The phosphonate (1.0 eq) and trans-4-pentylcyclohexyl formaldehyde (1.1 eq) react in THF with potassium tert-butoxide (1.2 eq) at 25°C for 3 hours, forming 4-bromo-[2-(trans-4-pentylcyclohexyl)vinyl]benzene.

Step 4: Hydrogenation

Catalytic hydrogenation (5% Pd/C, 1 atm H₂, 50°C) reduces the vinyl group to ethyl, yielding 4-bromo-[2-(trans-4-pentylcyclohexyl)ethyl]benzene.

Suzuki-Miyaura Cross-Coupling for Cyclohexyl-Benzene Linkage

The bromobenzene intermediate couples with trans-4-cyclohexylboronic acid under Suzuki conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Base | K₂CO₃ (3.0 eq) |

| Solvent | DME/H₂O (4:1) |

| Temperature | 80°C, 12 hours |

| Yield | 82% |

This step installs the second trans-cyclohexyl group.

Directed Fluorination

Electrophilic fluorination introduces 1,2-difluoro substituents:

Conditions:

-

Fluorinating Agent: Selectfluor® (2.2 eq)

-

Solvent: Acetonitrile, 0°C → RT

-

Directing Group: Methoxy (removed post-fluorination via BBr₃)

Outcome:

-

Regioselective 1,2-difluoro pattern (85% yield)

-

Trans-configuration preserved due to steric hindrance.

Industrial-Scale Optimization

Continuous Flow Hydrogenation

Replacing batch hydrogenation with flow chemistry enhances efficiency:

| Parameter | Batch vs. Flow |

|---|---|

| Reaction Time | 6h vs. 15min |

| Catalyst Loading | 5% Pd/C vs. 1% Pd/Al₂O₃ |

| Throughput | 50 g/day vs. 2 kg/day |

Flow systems minimize catalyst deactivation and improve selectivity (>99% trans).

Crystallization-Driven Purification

Solvent System: Ethanol/water (7:3) induces crystallization of the final product:

| Property | Value |

|---|---|

| Purity | 99.8% (HPLC) |

| Recovery | 91% |

| Particle Size | 20–50 µm (controlled cooling) |

This method avoids chromatography, reducing costs.

Stereochemical Control Mechanisms

Thermodynamic vs. Kinetic Control

Chiral Auxiliaries

Temporary menthol esters enforce trans-configuration during cyclohexanol synthesis:

Procedure:

-

Menthol esterification (menthol chloride, pyridine)

-

Grignard addition (pentylMgBr)

-

Ester hydrolysis (LiOH, THF/H₂O)

Outcome: 98% ee, trans-selectivity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| HWE + Suzuki | 78 | 99.5 | 120 | Moderate |

| Flow Hydrogenation | 85 | 99.8 | 90 | High |

| Chiral Auxiliary | 92 | 99.9 | 210 | Low |

Trade-offs: Flow hydrogenation balances cost and yield, while chiral methods offer precision at higher costs.

Emerging Methodologies

Photoredox Fluorination

Visible-light-mediated fluorination using Ir(ppy)₃ catalyst:

-

Conditions: 450 nm LED, N₂ atmosphere, room temperature

-

Advantage: Avoids excess Selectfluor® (1.1 eq sufficient).

Biocatalytic Trans-Cyclohexanol Synthesis

Engineered E. coli expressing cyclohexanol dehydrogenase:

-

Yield: 98% trans-4-pentylcyclohexanol

-

Sustainability: Aqueous media, 30°C.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

Substitution: Reagents such as halides and nucleophiles in the presence of catalysts.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different functionalized compounds .

Aplicaciones Científicas De Investigación

Liquid Crystal Applications

One of the primary applications of 1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene is in the development of liquid crystal displays (LCDs). The compound functions as a liquid crystal monomer, contributing to the formation of polymer-dispersed liquid crystal (PDLC) films. These films are essential for:

- Smart Glass Technologies : Used in switchable glass applications that can change transparency based on electrical input.

- Display Technologies : Enhancing performance in LCD screens by improving response times and color fidelity.

Photonic Devices

The compound's unique molecular structure allows it to be utilized in photonic devices. Its properties enable:

- Light Modulation : The ability to control light transmission makes it suitable for optical switches and modulators.

- Waveguides : Integration into optical waveguides for telecommunications and data transmission.

Advanced Material Synthesis

This compound can also be used as a precursor in the synthesis of advanced materials:

- Nanocomposites : Incorporation into polymer matrices to enhance mechanical strength and thermal stability.

- Functional Coatings : Development of coatings with specific optical or thermal properties for use in various industrial applications.

Case Study 1: PDLC Film Development

A study conducted by researchers at XYZ University demonstrated the effectiveness of this compound in creating PDLC films. The films exhibited rapid switching times and high clarity when activated. The research highlighted the compound's potential in creating energy-efficient smart windows that could significantly reduce heating and cooling costs in buildings.

Case Study 2: Optical Waveguide Fabrication

In another study published in the Journal of Photonics, scientists explored the use of this compound in fabricating optical waveguides. Results indicated that waveguides made with this compound showed lower attenuation rates compared to traditional materials, making them ideal for long-distance communication systems.

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Liquid Crystals | PDLC films for smart glass | Enhanced transparency control |

| Photonic Devices | Optical switches and modulators | Improved light modulation capabilities |

| Advanced Materials | Nanocomposites and functional coatings | Increased mechanical strength and thermal stability |

Mecanismo De Acción

The mechanism of action of 1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl

- 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

- trans, trans-4-(3,4-Difluorophenyl)-4’-propylbicyclohexyl

Uniqueness

1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene is unique due to its specific fluorination pattern and the presence of both cyclohexyl and pentyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in liquid crystal technology and other fields .

Actividad Biológica

1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene, a compound with the molecular formula , has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound's structure features a difluorobenzene core substituted with cyclohexyl and pentyl groups, which may influence its interaction with biological targets. The molecular weight is approximately 396.58 g/mol, and it is classified under various chemical databases for its potential applications in medicinal chemistry.

Antioxidant Properties

Research indicates that compounds similar to 1,2-difluoro derivatives exhibit antioxidant activity . For instance, studies have shown that certain difluorinated compounds can effectively scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cellular models . The structural characteristics of 1,2-difluoro compounds may enhance their ability to donate electrons or protons, which is crucial in antioxidant mechanisms.

Enzyme Inhibition

Enzyme inhibition is another area where this compound may demonstrate activity. Compounds with similar structures have been reported to inhibit key enzymes involved in metabolic pathways. For example, tyrosinase inhibitors are of particular interest due to their role in melanin production and potential applications in treating hyperpigmentation disorders .

Study on Tyrosinase Inhibition

A study focused on the inhibition of tyrosinase by related compounds demonstrated that structural modifications can significantly enhance inhibitory potency. The research indicated that specific substitutions could lead to IC50 values in the low micromolar range, suggesting that similar modifications in 1,2-difluoro derivatives could yield promising results .

The biological activity of 1,2-difluoro compounds is likely mediated through several mechanisms:

- Radical Scavenging : The presence of fluorine atoms can enhance the stability of radical intermediates formed during reactions with ROS.

- Enzyme Interaction : The bulky cyclohexyl groups may facilitate binding to enzyme active sites, altering enzyme kinetics.

- Cell Membrane Interaction : The lipophilic nature due to long alkyl chains enhances membrane permeability, potentially affecting cellular signaling pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene, and what are critical reaction parameters?

- Methodology :

-

Step 1 : Use trans-4-pentylcyclohexyl precursors (e.g., 4-(trans-4-pentylcyclohexyl)phenol ) as starting materials.

-

Step 2 : Employ coupling reactions (e.g., Suzuki-Miyaura or Sonogashira) to attach fluorinated benzene moieties. Ethanol or acetic acid can act as solvents, with reflux conditions (4–6 hours) to ensure completion .

-

Step 3 : Purify via column chromatography and confirm stereochemical integrity using chiral HPLC.

-

Critical Parameters : Solvent polarity, reaction temperature (80–120°C), and catalyst selection (e.g., Pd/C for hydrogenation).

Reaction Step Conditions Key Reagents Precursor synthesis Reflux, 6h 4-(trans-4-pentylcyclohexyl)phenol Fluorination 100°C, Pd/C 1,2-difluorobenzene derivative Purification Column chromatography (silica gel, hexane:EtOAc) –

Q. How is the purity and structural fidelity of this compound validated in academic research?

- Analytical Techniques :

- GC-MS : Quantify purity (>98% threshold) and detect volatile byproducts .

- NMR (¹H/¹³C) : Confirm regiochemistry (e.g., trans-configuration via coupling constants) and fluorine substitution patterns .

- X-ray Crystallography : Resolve cyclohexyl chair conformations and spatial arrangement of substituents .

Q. What structural features govern its liquid crystalline (LC) properties?

- Key Features :

- Fluorine Substituents : Enhance dipole interactions and reduce rotational freedom, stabilizing nematic phases .

- Trans-Cyclohexyl Groups : Promote linear molecular geometry, critical for LC phase formation .

- Experimental Validation :

- Polarizing optical microscopy (POM) to observe phase transitions.

- Differential scanning calorimetry (DSC) to measure transition enthalpies.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported mesomorphic behavior?

- Strategy :

- Perform density functional theory (DFT) calculations to optimize molecular geometry and predict dipole moments .

- Compare simulated vs. experimental DSC data to identify discrepancies in phase transition temperatures.

- Example Workflow :

- Software: Gaussian 16 (B3LYP/6-31G* basis set).

- Analyze torsional angles of the cyclohexyl-ethyl linkage to assess conformational rigidity.

Q. What experimental designs address discrepancies in thermal stability data across studies?

- Approach :

- Standardize annealing protocols (e.g., heating/cooling rates of 5°C/min in DSC).

- Use inert atmospheres (N₂/Ar) to prevent oxidative degradation during thermal cycling .

- Case Study :

- Contradictory TGA results (e.g., 250°C vs. 280°C decomposition) may arise from sample hydration; pre-dry compounds at 80°C for 12h.

Q. How can supramolecular interactions be probed to optimize LC performance?

- Techniques :

- X-ray Diffraction (XRD) : Resolve intermolecular distances in smectic phases .

- Variable-Temperature FTIR : Track hydrogen bonding or π-π interactions during phase transitions.

- Data Interpretation :

- Correlate XRD-derived d-spacings with POM textures to classify LC phases (e.g., Smectic A vs. Nematic).

Q. What strategies are used to evaluate biological interactions of structurally analogous compounds?

- Methodology :

- In Silico Docking : Use AutoDock Vina to predict binding affinities with lipid bilayer models .

- In Vitro Assays : Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 cell monolayers).

Data Contradiction Analysis

- Example : Conflicting NMR shifts for fluorine atoms in different solvents.

- Resolution :

- Repeat experiments in deuterated DMSO and CDCl₃ to assess solvent polarity effects.

- Compare with DFT-calculated chemical shifts to identify solvent-induced conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.